molecular formula C13H18FN3O2 B2531894 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one CAS No. 2380080-60-2

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one

Cat. No. B2531894
CAS RN: 2380080-60-2
M. Wt: 267.304
InChI Key: LUHSFODBYHSFEX-UHFFFAOYSA-N
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Description

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one, also known as FL-118, is a novel anticancer drug candidate that has shown promising results in preclinical studies. FL-118 belongs to the class of small molecule compounds called camptothecin analogs, which are known to target topoisomerase I, an enzyme involved in DNA replication and transcription.

Mechanism of Action

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one exerts its anticancer effects by targeting topoisomerase I, an enzyme involved in DNA replication and transcription. 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one binds to the DNA-topoisomerase I complex, leading to the formation of a stable ternary complex that prevents DNA religation and causes DNA damage. This ultimately results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one has been found to be more potent than other camptothecin analogs, such as irinotecan and topotecan, in inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one is its high potency and selectivity for cancer cells, which makes it a promising drug candidate for further development. However, one limitation of 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosing and administration schedule for 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one.

Future Directions

There are several future directions for 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one research. One potential application is in combination therapy with other anticancer drugs, which may enhance its efficacy and reduce the risk of drug resistance. Another direction is the development of 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one analogs with improved solubility and pharmacokinetic properties. Additionally, more research is needed to determine the safety and efficacy of 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one in human clinical trials.
Conclusion:
In conclusion, 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one is a promising anticancer drug candidate that has shown potent antitumor activity in preclinical studies. Its mechanism of action, favorable pharmacokinetic profile, and high potency make it a promising drug candidate for further development. Future research should focus on optimizing its solubility and pharmacokinetic properties, as well as exploring its potential in combination therapy and clinical trials.

Synthesis Methods

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one can be synthesized using a multistep process that starts with the reaction of 5-fluorouracil and 1-bromo-3-chloropropane to form 4-(5-fluoropyrimidin-2-yl)oxypiperidine. This intermediate is then reacted with 2-methyl-2-oxo-1-phenylpropanenitrile to yield 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one. The synthesis of 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one has been optimized to produce high yields and purity, making it suitable for further research and development.

Scientific Research Applications

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one has been extensively studied for its anticancer properties in vitro and in vivo. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one has also demonstrated potent antitumor activity in xenograft mouse models of human cancer. These preclinical studies suggest that 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one has the potential to be an effective anticancer drug candidate.

properties

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c1-9(2)12(18)17-5-3-11(4-6-17)19-13-15-7-10(14)8-16-13/h7-9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHSFODBYHSFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one

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